molecular formula C29H25ClN4OS B325302 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B325302
M. Wt: 513.1 g/mol
InChI Key: KBOKRZMEQKTDCZ-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a variety of functional groups, including a thiazole ring, a chlorophenyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenyl derivative with a thioamide under acidic conditions.

    Formation of the Pyrazolone Core: The pyrazolone core is formed by the condensation of a hydrazine derivative with an α,β-unsaturated ketone.

    Coupling Reactions: The thiazole and pyrazolone intermediates are then coupled under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • Phenethylamine hydrochloride

Uniqueness

Compared to similar compounds, 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C29H25ClN4OS

Molecular Weight

513.1 g/mol

IUPAC Name

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[[4-(diethylamino)phenyl]methylidene]-5-phenylpyrazol-3-one

InChI

InChI=1S/C29H25ClN4OS/c1-3-33(4-2)24-16-10-20(11-17-24)18-25-27(22-8-6-5-7-9-22)32-34(28(25)35)29-31-26(19-36-29)21-12-14-23(30)15-13-21/h5-19H,3-4H2,1-2H3/b25-18-

InChI Key

KBOKRZMEQKTDCZ-BWAHOGKJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.